molecular formula C12H11NO2 B11898361 1-(6-Methoxyisoquinolin-1-yl)ethanone

1-(6-Methoxyisoquinolin-1-yl)ethanone

Cat. No.: B11898361
M. Wt: 201.22 g/mol
InChI Key: NNAJTVPEGYHPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1-(6-Methoxyisoquinolin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxyisoquinoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

1-(6-Methoxyisoquinolin-1-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-Methoxyisoquinolin-1-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Methoxyisoquinolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The methoxy group and the isoquinoline ring play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(6-Methoxyisoquinolin-1-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-(6-methoxyisoquinolin-1-yl)ethanone

InChI

InChI=1S/C12H11NO2/c1-8(14)12-11-4-3-10(15-2)7-9(11)5-6-13-12/h3-7H,1-2H3

InChI Key

NNAJTVPEGYHPFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC2=C1C=CC(=C2)OC

Origin of Product

United States

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